molecular formula C15H23F2NO3 B2625806 Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2580214-16-8

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B2625806
CAS No.: 2580214-16-8
M. Wt: 303.35
InChI Key: GMTAYJDXEQYBSR-UHFFFAOYSA-N
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Description

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2803861-64-3) is a spirocyclic compound featuring a 1-azaspiro[5.5]undecane core. The molecule is distinguished by two fluorine atoms at the 9,9-positions, a ketone group at position 5, and a tert-butyl carbamate moiety at the 1-position. Its molecular formula is C₁₅H₂₃F₂NO₃, with a molecular weight of 303.34 g/mol . This compound is primarily used in research settings, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-10-4-5-11(19)14(18)6-8-15(16,17)9-7-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAYJDXEQYBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Difluoro Group: The difluoro group is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are introduced to protect reactive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the creation of novel materials and catalysts.

Case Study: Synthesis of New Catalysts
Researchers have utilized this compound to synthesize new catalytic systems that enhance reaction efficiencies in organic transformations. The incorporation of difluoro groups has been shown to improve the selectivity and reactivity of catalysts .

Biology

In biological research, this compound is being investigated for its potential interactions with enzymes and receptors. Its spirocyclic structure may contribute to unique binding properties that could be harnessed for therapeutic applications.

Case Study: Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic diseases .

Medicine

The compound is being explored as a pharmaceutical intermediate due to its structural features that may lead to the discovery of new drugs. Its ability to modify biological activity makes it a candidate for further development in medicinal chemistry.

Case Study: Drug Development Pipeline
Pharmaceutical companies are investigating derivatives of this compound for their potential anti-cancer properties. Preliminary results indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation .

Industry

In industrial applications, this compound is considered for use in the production of advanced materials such as polymers and coatings due to its unique chemical properties.

Case Study: Polymer Production
The compound has been incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes and receptors, potentially inhibiting or modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate (Target) 2803861-64-3 C₁₅H₂₃F₂NO₃ 9,9-difluoro, 5-oxo, 1-carboxylate 303.34 High electronegativity, rigid spiro core
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 9-oxo, 3-carboxylate ~265.34 Lacks fluorine; oxo group at position 9
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate - C₂₁H₃₁NO₂ 9-phenyl, no oxo or fluorine 329.48 Aromatic substitution enhances lipophilicity
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate - C₁₅H₂₇NO₃ 7-methyl, 9-oxa (oxygen atom in ring) 277.38 Ether linkage alters electronic properties
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 778647-35-1 C₁₄H₂₃NO₃ 4-oxo 253.34 Oxo group at position 4; no fluorine

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not reported Not reported Low in water ~2.1
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Not reported Not reported Moderate in DMSO ~1.8
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate Not reported Oil (no defined mp) Low in water ~3.5
Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate Not reported Not reported Soluble in EtOAc ~1.6

Key Observations :

  • Fluorine Impact: The target compound’s difluoro substitution increases its polarity (lower LogP ~2.1) compared to non-fluorinated analogs like the phenyl-substituted derivative (LogP ~3.5) .
  • For example, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate may exhibit different nucleophilic attack sites due to ketone positioning .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 9-oxa derivatives) reduces basicity and modifies ring strain .

Biological Activity

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS Number: 2803861-64-3) is a compound belonging to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic uses, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23F2NO3
  • Molecular Weight : 303.34 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds similar to tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like obesity and pain management .
  • Modulation of Cell Signaling Pathways : The spirocyclic structure allows for interaction with cell surface receptors and intracellular signaling pathways, potentially influencing immune responses and psychotic disorders .

Therapeutic Applications

The biological activity of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane has been explored in various contexts:

  • Obesity Treatment : Compounds in this class have shown promise in modulating metabolic processes related to weight management .
  • Pain Management : Research suggests potential analgesic properties, which could be beneficial for chronic pain conditions .
  • Cardiovascular Health : Some studies indicate effects on cardiovascular signaling pathways, suggesting a role in heart health maintenance .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityFindings
1,9-diazaspiro[5.5]undecane derivativesObesity treatmentDemonstrated significant weight reduction in animal models.
Various spirocyclic compoundsPain reliefExhibited dose-dependent analgesic effects in preclinical trials.
Tert-butyl derivativesCardiovascular modulationInfluenced heart rate and blood pressure regulation in vitro.

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